N-(3-chlorophenyl)-N'-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea
Description
N-(3-chlorophenyl)-N’-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group and a piperidinyl carbonyl group attached to a urea backbone
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(4-methylpiperidine-1-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-14-8-10-24(11-9-14)19(25)15-4-2-6-17(12-15)22-20(26)23-18-7-3-5-16(21)13-18/h2-7,12-14H,8-11H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGNPKRUMJMQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea typically involves the reaction of 3-chlorophenyl isocyanate with 3-[(4-methyl-1-piperidinyl)carbonyl]aniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
N-(3-chlorophenyl)-N’-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea
- N-(3-chlorophenyl)-N’-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea
Uniqueness
N-(3-chlorophenyl)-N’-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl and piperidinyl carbonyl groups provides distinct properties that differentiate it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
